Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate
Overview
Description
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It is commonly referred to as an azo dye due to the presence of the azo group (-N=N-) in its structure. This compound is widely used in various industries, including textiles, food, and cosmetics, for its coloring properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate typically involves a diazotization reaction followed by coupling with a naphthol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 8-hydroxy-1,6-naphthalenedisulfonic acid under alkaline conditions to form the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 8-amino-7-[(4-aminophenyl)azo]naphthalene-1,6-disulphonate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Breakdown products including smaller aromatic compounds.
Scientific Research Applications
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The mechanism of action of disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate primarily involves its interaction with light and its ability to absorb specific wavelengths, resulting in its vibrant color. The azo group (-N=N-) plays a crucial role in this process by allowing the compound to undergo electronic transitions that absorb visible light. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, enhancing its binding properties .
Comparison with Similar Compounds
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate can be compared with other azo dyes such as:
- Disodium 4,5-dihydroxy-3-[(2-methyl-4-sulfonatophenyl)diazenyl]-1-naphthalenesulfonate
- Disodium 4-hydroxy-3-{(Z)-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl}-2,6-naphthalenedisulfonate
- Disodium 3-[(4-formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonate
These compounds share similar structural features, such as the azo group and naphthalene ring, but differ in their substituents, which can affect their color properties, solubility, and reactivity. This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties .
Properties
IUPAC Name |
8-hydroxy-7-[(4-nitrophenyl)diazenyl]naphthalene-1,6-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O9S2/c20-16-14-9(2-1-3-12(14)29(23,24)25)8-13(30(26,27)28)15(16)18-17-10-4-6-11(7-5-10)19(21)22/h1-8,20H,(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZYERIGBKFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)O)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-31-8 | |
Record name | Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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